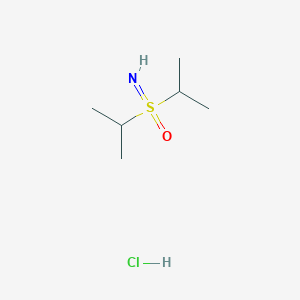

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride is a chemical compound with a unique structure that includes an imino group, propan-2-yl groups, and a lambda6-sulfanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imino compound with propan-2-yl groups and a sulfur-containing reagent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different sulfur-containing species.

Substitution: The imino and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride serves as a crucial building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecular structures through various reactions such as nucleophilic substitutions and polymerization processes. This capability is essential in developing new materials and specialty chemicals used in industrial applications.

Catalysis

The compound has shown promise as a catalyst in several chemical reactions. Its ability to facilitate reactions while remaining unchanged makes it a valuable tool in synthetic chemistry, particularly in processes requiring specific conditions that enhance yield and selectivity.

Research indicates that derivatives of this compound may exhibit significant biological activity, making them candidates for therapeutic applications. Studies have demonstrated that this compound can interact with various biological targets, potentially leading to the development of new drugs aimed at treating diseases associated with enzyme dysregulation.

Enzyme Interaction Studies

The compound is useful in studying enzyme interactions, particularly those involving metalloproteinases. By inhibiting specific enzymes, it can help elucidate the mechanisms underlying various biological processes and disease states, such as cancer metastasis and inflammatory conditions.

Drug Development

This compound is being investigated for its potential role in drug development. Its structural properties allow it to be modified into various derivatives that may possess enhanced pharmacological profiles. Preliminary studies suggest that these derivatives could be effective in treating conditions like rheumatoid arthritis and other inflammatory diseases by inhibiting matrix metalloproteinases involved in tissue degradation.

Case Studies

Several case studies have highlighted the efficacy of compounds derived from this compound in preclinical models:

- A study demonstrated that a derivative reduced tumor growth in mice by inhibiting metalloproteinase activity, suggesting its potential as an anti-cancer agent.

- Another investigation revealed improvements in wound healing in diabetic models when treated with formulations containing this compound, indicating its role in enhancing tissue repair mechanisms.

Specialty Chemicals Production

In industrial chemistry, this compound is utilized for producing specialty chemicals that require specific reactivity and stability. Its unique properties make it suitable for applications in materials science, including the development of polymers with enhanced mechanical properties.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Enhanced reaction yields and selectivity |

| Catalysis | Facilitating various chemical reactions | Improved efficiency in synthetic processes |

| Biological Research | Studying enzyme interactions | Insights into disease mechanisms |

| Drug Development | Therapeutic agents for inflammatory diseases | Potential treatments for chronic conditions |

| Industrial Chemistry | Production of specialty chemicals | Development of advanced materials |

Wirkmechanismus

The mechanism of action of Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride include other sulfur-containing imino compounds and derivatives with propan-2-yl groups. Examples include:

- Iminobis(methyl)-lambda6-sulfanone

- Iminobis(ethyl)-lambda6-sulfanone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

Iminobis(propan-2-yl)-lambda6-sulfanone hydrochloride, with the CAS number 2230803-37-7, is a sulfoximine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C₆H₁₆ClNOS

- Molecular Weight : 185.7153 g/mol

- SMILES Representation : CC(S(=O)(=N)C(C)C)C.Cl

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

-

Antimicrobial Activity :

- Compounds containing sulfonamide moieties, similar to iminobis(propan-2-yl)-lambda6-sulfanone, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against pathogens like Staphylococcus aureus and Candida albicans .

-

Antioxidant Properties :

- The antioxidant capacity of sulfoximines has been highlighted in recent studies, where they were evaluated using DPPH radical scavenging assays. The results indicated that certain derivatives exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

- Potential Antiviral Activity :

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Antimicrobial Evaluation

A study published in 2022 assessed various pyrazole-sulfonamide derivatives for their antimicrobial properties. Among these, compounds with structural similarities to iminobis(propan-2-yl)-lambda6-sulfanone showed notable activity against Candida albicans with MIC values as low as 62.5 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4f | 62.5 | Antifungal |

| 4g | 125 | Antibacterial |

Study 2: Antioxidant Activity Assessment

In another investigation, a series of sulfoximine compounds were tested for their antioxidant capacities using the DPPH assay. Results indicated that certain derivatives exhibited comparable or superior activity compared to standard antioxidants like butylhydroxytoluene (BHT) .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| A | 15 | Better than BHT |

| B | 25 | Comparable |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : Molecular docking studies have shown that this compound can bind effectively to enzymes involved in microbial metabolism, potentially inhibiting their function and leading to antimicrobial effects .

- Radical Scavenging Mechanism : The antioxidant activity is likely due to the compound's ability to donate electrons and neutralize free radicals, reducing oxidative damage in cells .

Eigenschaften

IUPAC Name |

imino-oxo-di(propan-2-yl)-λ6-sulfane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOS.ClH/c1-5(2)9(7,8)6(3)4;/h5-7H,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHALRCQXKFYTLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=N)(=O)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.